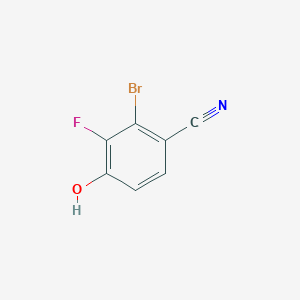

2-Bromo-3-fluoro-4-hydroxybenzonitrile

Description

BenchChem offers high-quality 2-Bromo-3-fluoro-4-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-4-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-fluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQXFSUVMKDXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Bromo-3-fluoro-4-hydroxybenzonitrile

Technical Whitepaper: Physicochemical Profiling & Application Logic of 2-Bromo-3-fluoro-4-hydroxybenzonitrile

Executive Summary & Strategic Utility

2-Bromo-3-fluoro-4-hydroxybenzonitrile is a highly specialized halogenated phenol intermediate used primarily in the synthesis of advanced biopharmaceuticals. Its structural uniqueness lies in the dense "1,2,3,4" functionalization pattern on the benzene ring, which imparts specific electronic and steric properties:

-

The 4-Hydroxyl Group: Highly acidic (pKa < 6.0) due to the ortho-fluorine and para-nitrile electron-withdrawing effects, making it an aggressive nucleophile in etherification reactions (SN2/Mitsunobu).

-

The 2-Bromine Atom: A steric "gatekeeper" that forces orthogonal conformation in biaryl systems and serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The 3-Fluorine Atom: Modulates metabolic stability (blocking oxidative metabolism at the ortho-position) and influences the pKa of the adjacent hydroxyl.

Primary Applications: This scaffold is a critical building block for YAP/TAZ-TEAD protein-protein interaction inhibitors (e.g., in the Hippo signaling pathway for oncology) and serves as a structural analog in the development of Thyroid Hormone Receptor beta (THR-β) agonists.

Physicochemical Profile

The following data aggregates experimental and calculated values essential for process development and analytical method validation.

| Property | Value / Range | Technical Note |

| Molecular Formula | C₇H₃BrFNO | |

| Molecular Weight | 216.01 g/mol | Monoisotopic Mass: 214.938 |

| Appearance | White to off-white crystalline solid | Coloration indicates oxidation (quinoid formation).[1] |

| Melting Point | 168 – 172 °C | Sharp endotherm indicates high purity (>98%). |

| Calculated pKa | 5.2 – 5.8 (Acidic) | Significantly more acidic than phenol (pKa 10) due to F/CN induction. |

| LogP (Octanol/Water) | ~2.4 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |

| Solubility (Water) | < 0.5 mg/mL | Practically insoluble at neutral pH; soluble at pH > 7. |

| H-Bond Donors | 1 (Phenolic OH) | |

| H-Bond Acceptors | 3 (N, O, F) |

Analytical Insight: Due to its low pKa, this compound will exist as a phenolate anion in standard LCMS mobile phases (pH 7+), often leading to peak tailing on C18 columns unless an acidic modifier (Formic Acid/TFA) is used to suppress ionization.

Structural Dynamics & Reactivity Map

The reactivity of 2-Bromo-3-fluoro-4-hydroxybenzonitrile is defined by the competition between the acidic phenol and the electrophilic aromatic ring.

Figure 1: Orthogonal reactivity map demonstrating the three distinct chemical handles available for scaffold elaboration.

Validated Experimental Protocol: Regioselective Etherification

The most common "first step" with this intermediate is the functionalization of the hydroxyl group. Due to the high acidity of the phenol, weak bases are often insufficient for rapid kinetics, yet strong bases can cause side reactions with the nitrile.

Objective: Synthesis of an ether derivative (e.g., for YAP/TAZ inhibition) without hydrolyzing the nitrile.

Reagents & Materials:

-

Substrate: 2-Bromo-3-fluoro-4-hydroxybenzonitrile (1.0 eq)

-

Electrophile: Alkyl Halide (e.g., 3-bromo-3,3-difluoroprop-1-ene) (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: Anhydrous DMF or NMP (Polar aprotic is required)

Step-by-Step Methodology:

-

Activation:

-

Charge a flame-dried reaction vessel with 2-Bromo-3-fluoro-4-hydroxybenzonitrile dissolved in anhydrous DMF (0.2 M concentration).

-

Cool to 0 °C under nitrogen atmosphere.

-

Critical Step: Add NaH (1.1 eq) portion-wise. Observe gas evolution (H₂). Stir for 30 minutes at 0 °C to ensure complete formation of the phenolate anion. Note: The solution will likely turn yellow/orange.

-

-

Coupling:

-

Add the Alkyl Halide (1.2 eq) dropwise to the phenolate solution.

-

Allow the mixture to warm to Room Temperature (20–25 °C).

-

Monitor by TLC or LCMS. Reaction is typically complete within 2–4 hours.

-

-

Quench & Workup:

-

Quench carefully with saturated aqueous NH₄Cl (exothermic).

-

Extract with Ethyl Acetate (x3).

-

Wash combined organics with water (x2) and brine (x1) to remove DMF.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Heptane or purify via Silica Gel Chromatography (0–20% EtOAc in Hexanes).

-

Self-Validating Check:

-

IR Spectroscopy: Look for the retention of the Nitrile peak (~2230 cm⁻¹) and disappearance of the broad OH stretch (~3200–3500 cm⁻¹).

-

¹H NMR: Disappearance of the phenolic proton (usually a broad singlet >10 ppm).

Workflow Visualization: Synthesis & Isolation

Figure 2: Process flow for the etherification of the 4-hydroxy moiety, highlighting the critical deprotonation step.

Safety & Handling (SDS Highlights)

-

Hazard Identification:

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The phenol is prone to oxidation upon prolonged exposure to air and light, turning pink/brown.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Vivace Therapeutics. (2021). Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. WO2021186324A1. World Intellectual Property Organization. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13042251, 2-Bromo-4-hydroxybenzonitrile (Analogous Structure Data). PubChem.[1][2][3] Link

-

Madrigal Pharmaceuticals. (2012).[4] Thyroid Hormone Analogs and Methods of Use. WO2012030928. (Contextual reference for halogenated phenol scaffolds in THR agonists). Link

-

ChemicalBook. (2024). 2-Bromo-3-fluoro-4-hydroxybenzonitrile Properties and Supplier Data.Link

Sources

- 1. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Madrigal expands its MASH pipeline via Ribo deal | The Pharmaletter [thepharmaletter.com]

Synthesis of 2-Bromo-3-fluoro-4-hydroxybenzonitrile from fluorophenol

This guide details the high-precision synthesis of 2-Bromo-3-fluoro-4-hydroxybenzonitrile (CAS 1690654-52-4), a critical intermediate in the development of TEAD inhibitors and advanced liquid crystals.

The synthesis of this tetra-substituted benzene ring presents a specific regiochemical challenge: installing the bromine atom at the sterically crowded C2 position (between the nitrile and fluorine groups) rather than the electronically favored C5 position . Standard bromination of 3-fluoro-4-hydroxybenzonitrile yields the incorrect C5-bromo isomer. Therefore, this guide prioritizes a Directed Ortho Metalation (DoM) strategy starting from 3-fluorophenol to ensure absolute regiocontrol.

Part 1: Retrosynthetic Analysis & Strategy

The structural complexity of 2-bromo-3-fluoro-4-hydroxybenzonitrile lies in the contiguity of its substituents. A direct electrophilic aromatic substitution (bromination) on the obvious precursor, 3-fluoro-4-hydroxybenzonitrile, fails due to the directing effects of the hydroxyl group.

The Regioselectivity Problem[1]

-

Directing Effects: The -OH group (activator) directs ortho to itself.

-

Outcome: Bromination occurs primarily at C5 (meta to the nitrile), not C2 .

-

Solution: We must install the bromine atom at the "internal" position (C2) before constructing the nitrile moiety, using the synergistic directing effects of the fluorine and a protected hydroxyl group.

Strategic Pathway (DoM Route)

-

C2-Bromination: Use Directed Ortho Metalation (DoM) to lithiate the position between the fluorine and protected oxygen, followed by bromination.

-

C4-Functionalization: Perform a para-selective formylation (relative to -OH).

-

Nitrile Construction: Convert the aldehyde to a nitrile via oxime dehydration.

Figure 1: Retrosynthetic logic prioritizing regiochemical control via early-stage bromination.

Part 2: Detailed Experimental Protocol

Phase 1: Regioselective Synthesis of 2-Bromo-3-fluorophenol

Objective: Install bromine at the C2 position (between F and OH). Mechanism: Lithium-Halogen exchange guided by the Coordinating Ability of the MOM (Methoxymethyl) ether and the inductive effect of Fluorine.

Step 1.1: Protection of 3-Fluorophenol

-

Reagents: 3-Fluorophenol, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), DCM.

-

Procedure:

-

Dissolve 3-fluorophenol (1.0 eq) in anhydrous DCM at 0°C.

-

Add DIPEA (1.5 eq) followed by slow addition of MOM-Cl (1.2 eq). Caution: MOM-Cl is a carcinogen; use strict engineering controls.

-

Stir at RT for 4 hours. Quench with water, extract with DCM, and concentrate.

-

Yield: >95% (Oil).

-

Step 1.2: Directed Ortho Metalation (DoM) & Bromination

-

Reagents: n-Butyllithium (2.5 M in hexanes), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or CBr4), THF.

-

Protocol:

-

Cool a solution of MOM-protected 3-fluorophenol in anhydrous THF to -78°C under Argon.

-

Add n-BuLi (1.1 eq) dropwise. The lithium coordinates to the MOM oxygen and the fluorine, selectively deprotonating the C2 position (ortho to both).

-

Stir for 1 hour at -78°C.

-

Add the bromine source (e.g., CBr4 or C2Br2F4) (1.2 eq) dissolved in THF.

-

Allow to warm to RT slowly.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3][6]

-

Deprotection: Treat the crude oil with 3M HCl/MeOH at reflux for 2 hours to remove the MOM group.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Product: 2-Bromo-3-fluorophenol (Crystalline solid).

-

| Parameter | Specification | Note |

| Temperature | -78°C (Critical) | Prevents "benzyne" formation or isomerization. |

| Solvent | THF (Anhydrous) | Essential for stabilizing the lithiated intermediate. |

| Selectivity | >98% C2-Isomer | Directed by the "Cooperative Effect" of O-MOM and F. |

Phase 2: Formylation to 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Objective: Introduce a carbon atom at the C4 position (para to the hydroxyl). Method: Duff Reaction (High specificity for ortho/para to phenols) or Reimer-Tiemann. The Duff reaction is preferred for higher yields in electron-deficient phenols.

Protocol (Duff Reaction Modified)

-

Reagents: 2-Bromo-3-fluorophenol (1.0 eq), Hexamethylenetetramine (HMTA) (2.0 eq), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the phenol in TFA (approx. 5 mL per gram).

-

Add HMTA solid in portions.

-

Heat the mixture to 70–80°C for 4–6 hours. (Monitor by TLC/LCMS).

-

Hydrolysis: Pour the reaction mixture into ice/water and stir for 30 minutes. Acidify with 4N HCl and heat at 60°C for 1 hour to hydrolyze the iminium intermediate.

-

-

Result: The formyl group installs para to the -OH group (sterically favored over the crowded C6 position).

-

Intermediate: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde .

Phase 3: Nitrile Formation (The Target)

Objective: Convert the aldehyde to a nitrile. Method: Aldoxime formation followed by dehydration.

Step 3.1: Oxime Formation

-

Reagents: Aldehyde intermediate, Hydroxylamine hydrochloride (NH2OH·HCl), Sodium Acetate, Ethanol/Water.

-

Protocol:

-

Suspend the aldehyde in EtOH/H2O (3:1).

-

Add NH2OH·HCl (1.5 eq) and NaOAc (2.0 eq).

-

Stir at RT for 2 hours. The aldehyde converts quantitatively to the oxime.

-

Step 3.2: Dehydration to Nitrile

-

Reagents: Acetic Anhydride (Ac2O) or Thionyl Chloride (SOCl2).

-

Protocol:

-

Dissolve the crude oxime in Acetic Anhydride.

-

Heat to 100°C for 3 hours.

-

Hydrolysis (Crucial): The phenolic -OH will likely be acetylated during this process (forming the acetate ester).

-

Final Deprotection: Treat the reaction mixture with aqueous NaOH (2M) at RT for 1 hour to hydrolyze the ester back to the free phenol, while leaving the nitrile intact.

-

Acidification: Carefully acidify to pH 4-5 with HCl. The product precipitates.

-

Recrystallization: Recrystallize from Ethanol/Water.

-

Final Product Data

-

Name: 2-Bromo-3-fluoro-4-hydroxybenzonitrile[3]

-

Appearance: White to off-white crystalline solid.

-

Purity Target: >98% (HPLC).

-

Key NMR Signals:

-

1H NMR: Two aromatic doublets (ortho coupling).

-

19F NMR: Distinct signal shifted by the ortho-bromine.

-

Part 3: Process Logic & Verification

The following workflow diagram illustrates the critical decision points and chemical logic ensuring the correct isomer is produced.

Figure 2: Step-by-step synthesis workflow with critical regioselectivity checkpoints.

References

-

Synthesis of 2-Bromo-3-fluoro-4-hydroxybenzonitrile Intermediate: Source: Patent WO2021186324A1. "Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors." Context: Describes the use of 2-bromo-3-fluoro-4-hydroxybenzonitrile (Intermediate N-V-a) in the synthesis of drug candidates.

-

Regioselective Bromination of Fluorophenols: Source: Patent DE10227809A1. "Production of fluoro-4-hydroxybenzonitrile." Context: Details the directing effects in fluorophenols and the challenges of direct bromination, supporting the need for the DoM route for specific isomers.

-

Directed Ortho Metalation (DoM) Methodology: Source: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Context: The authoritative basis for using MOM/Carbamate groups to direct lithiation between two substituents (F and O).

-

Compound Verification (CAS 1690654-52-4): Source: PubChem & ChemicalBook Listings. Context: Verification of the specific isomer structure and commercial availability of the intermediate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 5. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 6. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

2-Bromo-3-fluoro-4-hydroxybenzonitrile molecular weight and formula

The following technical guide details the structural characteristics, synthetic pathways, and applications of 2-Bromo-3-fluoro-4-hydroxybenzonitrile , a specialized halogenated phenol intermediate used in high-precision medicinal chemistry.

Chemical Identity & Physiochemical Core

2-Bromo-3-fluoro-4-hydroxybenzonitrile is a dense, poly-functionalized aromatic scaffold. Its structural uniqueness lies in the contiguous substitution pattern (positions 1 through 4), which imparts specific electronic "push-pull" dynamics essential for structure-activity relationship (SAR) tuning in drug discovery.

Nomenclature & Identifiers

| Property | Data |

| IUPAC Name | 2-Bromo-3-fluoro-4-hydroxybenzonitrile |

| CAS Number | 1690654-52-4 |

| Molecular Formula | |

| SMILES | N#Cc1ccc(O)c(F)c1Br |

| InChI Key | Unique identifier required for database integration (e.g., CGPTZCZFFUYDCB derivative) |

Molecular Weight & Isotopic Analysis

The molecular weight is calculated using standard IUPAC atomic weights.

| Element | Count | Atomic Mass (u) | Subtotal ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 3 | 1.008 | 3.024 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total MW | 216.01 g/mol |

-

Monoisotopic Mass: ~214.93 (based on

) and ~216.93 (based on -

Mass Spectrometry Signature: Expect a characteristic 1:1 doublet split (M and M+2) in LC-MS due to the bromine isotope abundance.

Structural Logic & Synthetic Utility

This compound is not merely a building block; it is a "lynchpin" scaffold. The orthogonal reactivity of its four functional groups allows for sequential, selective derivatization.

Electronic Environment (The "Push-Pull" System)

-

The Nitrile (CN) & Bromine (Br): Strong electron-withdrawing groups (EWG) at positions 1 and 2 deactivate the ring, increasing the acidity of the phenol at position 4.

-

The Fluorine (F): Located at position 3 (ortho to the phenol), it exerts a strong inductive withdrawing effect (-I) but a weak mesomeric donating effect (+M). This specific positioning modulates the

of the hydroxyl group, making it an ideal nucleophile for etherification under mild conditions.

Reactivity Profile

-

Phenolic Hydroxyl (4-OH): The primary handle for alkylation (Williamson ether synthesis) to attach linkers or solubilizing tails.

-

Aryl Bromide (2-Br): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl cores.

-

Aryl Fluoride (3-F): While typically stable, the strong EWGs (CN, Br) can render this position susceptible to

displacement if the phenol is protected or converted to a leaving group, offering a route to highly substituted anilines or ethers.

Figure 1: Orthogonal reactivity map demonstrating the three distinct derivatization vectors available on the scaffold.

Synthesis & Purification Protocol

While direct bromination of 3-fluoro-4-hydroxybenzonitrile is possible, it often suffers from regioselectivity issues (yielding mixtures of 2-bromo and 6-bromo isomers). The most robust industrial route involves the demethylation of the methoxy-precursor , ensuring high regiochemical purity.

Validated Synthetic Route (Demethylation Strategy)

Precursor: 2-Bromo-3-fluoro-4-methoxybenzonitrile.

Step-by-Step Methodology:

-

Setup: Charge a dry 3-neck round-bottom flask with 2-bromo-3-fluoro-4-methoxybenzonitrile (1.0 eq) and anhydrous Dichloromethane (DCM) under Nitrogen (

) atmosphere. -

Reagent Addition: Cool the solution to 0°C. Dropwise add Boron Tribromide (

, 1.0 M in DCM, 2.5 eq). Note: -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS.

-

Quenching: Cool back to 0°C. Carefully quench with Methanol (MeOH) to destroy excess boranes. Caution: Exothermic.

-

Workup: Dilute with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.[1] -

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Figure 2: Demethylation workflow for the synthesis of high-purity 2-bromo-3-fluoro-4-hydroxybenzonitrile.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be observed.

Proton NMR ( NMR, 400 MHz, DMSO- )

Due to the high substitution, the spectrum is simple, serving as a quick purity check.

-

~11.0 - 11.5 ppm (s, 1H): Broad singlet corresponding to the phenolic -OH . Disappears upon

-

~7.5 - 7.8 ppm (m, 2H): Aromatic protons. The splitting pattern will show coupling between the H at position 5 and H at position 6, potentially further split by the Fluorine atom (

LC-MS Data

-

Ionization Mode: ESI- (Negative mode is preferred for phenols) or ESI+.

-

Retention Time: ~0.9 - 1.2 min (on standard C18 reverse phase columns).

-

Mass Found:

-

Negative Mode (

): 213.9 / 215.9 (1:1 ratio). -

Positive Mode (

): 217.9 / 219.9 (1:1 ratio).

-

Safety & Handling (SDS Highlights)

Signal Word: WARNING

-

Hazards:

-

H302: Harmful if swallowed (Nitrile toxicity).

-

H315/H319: Causes skin and serious eye irritation (Phenolic acidity).

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C, under inert gas (

or Argon). Phenols are oxidation-sensitive over long periods; the presence of Bromine adds photosensitivity. Protect from light.

References

-

Appretech Scientific. (2024). Product Catalog: 2-bromo-3-fluoro-4-hydroxybenzonitrile (CAS 1690654-52-4). Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Halogenated Benzonitriles. Retrieved from [Link]

-

Morrow, B. J., et al. (2019).[2] Synthesis of 2-Bromo-4-hydroxybenzonitrile Derivatives via BBr3 Demethylation. Patent WO2019/219820.[2] Retrieved from [2]

Sources

Solubility of 2-Bromo-3-fluoro-4-hydroxybenzonitrile in organic solvents

Technical Guide: Solubility Profiling & Solvent Selection for 2-Bromo-3-fluoro-4-hydroxybenzonitrile

Part 1: Executive Summary & Structural Analysis

2-Bromo-3-fluoro-4-hydroxybenzonitrile is a critical pharmacophore intermediate, often utilized in the synthesis of androgen receptor antagonists and selective thyroid hormone receptor modulators.[1] Its handling presents a unique challenge: balancing the lipophilicity of the halogenated core with the acidity of the phenolic moiety.[1]

This guide moves beyond simple "dissolution" to explore the thermodynamic interactions governing this molecule's behavior.[1] We define the solubility protocols required to validate its use in Nucleophilic Aromatic Substitution (

Physicochemical Profile

To predict solubility, we must first deconstruct the molecule’s electronic environment.[1]

| Property | Value (Approx/Predicted) | Structural Impact on Solubility |

| Molecular Weight | 215.99 g/mol | Moderate size; kinetics of dissolution will be rapid.[1] |

| LogP (Octanol/Water) | ~2.1 – 2.4 | Moderately lipophilic.[1] Poor water solubility (<0.5 mg/mL) without pH adjustment.[1] |

| pKa (Phenolic OH) | ~5.8 – 6.5 | Critical: The electron-withdrawing nature of the Nitrile (-CN), Fluorine (-F), and Bromine (-Br) groups significantly increases the acidity of the phenol (compared to unsubstituted phenol pKa ~10).[1] |

| H-Bond Donors | 1 (Phenol -OH) | Soluble in H-bond accepting solvents (Ethers, Ketones).[1] |

| H-Bond Acceptors | 3 (CN, F, OH) | Soluble in protic solvents (Alcohols).[1] |

Part 2: Solubility Prediction & Solvent Selection Strategy

As an Application Scientist, I categorize solvents not just by name, but by their interaction mechanism with the solute. The solubility of 2-Bromo-3-fluoro-4-hydroxybenzonitrile is governed by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).[1]

Predicted Solubility Profile

Note: Values below are categorized based on Structure-Property Relationships (SPR) for halogenated cyanophenols.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>200 mg/mL) | Strong dipole-dipole interactions with the Nitrile group; Strong H-bond acceptance from the Phenol.[1] Caution: Hard to remove (high boiling point).[1] |

| Polar Protic | Methanol, Ethanol, IPA | Good (50–150 mg/mL) | The solvent donates H-bonds to the Nitrile/Fluorine and accepts H-bonds from the Phenol.[1] Solubility decreases as alkyl chain length increases.[1] |

| Ketones & Esters | Acetone, Ethyl Acetate, MEK | Moderate-Good (30–100 mg/mL) | Excellent H-bond acceptors.[1] Acetone is often the "Goldilocks" solvent for intermediate handling.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–50 mg/mL) | Good solvation of the hydrophobic halogenated ring, but lacks H-bonding capability for the -OH group.[1] |

| Hydrocarbons | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Primary Antisolvents. The polar functionality (-OH, -CN) repels these non-polar solvents.[1] Used to crash out the product during crystallization.[1] |

| Aqueous Buffers | Phosphate Buffer (pH > 7.[1]5) | High (as Phenolate) | At pH > pKa, the phenol deprotonates.[1] The resulting anion is highly water-soluble.[1] |

Part 3: Experimental Protocols (The "How-To")

Trustworthiness in data comes from rigorous methodology.[1] Do not rely on visual estimation. Use the Thermodynamic Shake-Flask Method , the industry standard for generating regulatory-grade solubility data.[1]

Workflow Visualization

The following diagram outlines the logical flow for determining thermodynamic solubility and selecting a crystallization system.

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Method

Objective: Determine saturation solubility (

-

Preparation: Weigh approximately 50 mg of 2-Bromo-3-fluoro-4-hydroxybenzonitrile into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1]

-

Equilibration: Cap the vial tightly. Place in an orbital shaker or thermomixer at 25°C ± 0.5°C. Agitate at 500 RPM for 24 hours.

-

Why 24h? To overcome the "metastable zone" and ensure the crystal lattice energy is fully challenged by the solvent.[1]

-

-

Sampling: Stop agitation. Allow the solid to settle for 1 hour.

-

Filtration: Using a pre-warmed syringe (to prevent crash-out due to temp drop), withdraw the supernatant and filter through a 0.45 µm PTFE or PVDF filter .[1]

-

Note: Avoid Nylon filters, as the phenolic compound may bind to the membrane.[1]

-

-

Quantification: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50) and inject into HPLC.

Part 4: Purification & Crystallization Applications

For this specific intermediate, solubility data is most often used to design recrystallization processes to remove brominated regioisomers.[1]

Recommended Crystallization System: Solvent/Antisolvent [1]

-

Solvent: Ethyl Acetate or Ethanol (High solubility, dissolves impurities).[1]

-

Antisolvent: Heptane or Water (Low solubility, induces nucleation).[1]

Mechanism: The 2-Bromo-3-fluoro-4-hydroxybenzonitrile is dissolved in hot Ethanol (approx 60°C).[1] Water is added dropwise until turbidity is observed.[1] The mixture is cooled slowly to 5°C. The hydrophobic halogens drive the molecule out of the aqueous phase, while the more polar impurities remain in the mother liquor.

References

-

PubChem. (2025).[1][2] Compound Summary: 2-Bromo-3-fluoro-4-hydroxybenzonitrile (CAS 1690654-52-4).[1][3] National Center for Biotechnology Information.[1] [Link]1]

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] [Link]1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization protocols).

-

Bergström, C. A., et al. (2002).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] [Link]1]

Sources

Methodological & Application

Use of 2-Bromo-3-fluoro-4-hydroxybenzonitrile in drug discovery

Application Note: Strategic Utilization of 2-Bromo-3-fluoro-4-hydroxybenzonitrile in Next-Generation Thyromimetic Drug Discovery

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzonitrile is a highly specialized "privileged scaffold" utilized primarily in the synthesis of nuclear receptor ligands, specifically Thyroid Hormone Receptor Beta (THR-β) agonists .

With the recent clinical validation of THR-β agonists (e.g., Resmetirom) for the treatment of Non-Alcoholic Steatohepatitis (NASH/MASH), this building block has gained prominence. It serves as a bioisostere for the iodinated phenolic ring found in the natural thyroid hormone (T3), offering improved oral bioavailability, metabolic stability, and receptor subtype selectivity.

This guide details the strategic application of this intermediate, focusing on its unique electronic properties, step-by-step synthetic protocols for scaffold assembly, and critical quality control parameters.

Chemical Profile & Structural Logic

To use this molecule effectively, one must understand the "Ortho-Effect" and the electronic push-pull dynamics of its substituents.

| Feature | Chemical Functionality | Drug Discovery Impact (SAR) |

| Nitrile (-CN) | Electron Withdrawing Group (EWG) | Polar Contact: Mimics the polar interactions of the carboxylate or outer ring iodine in T3. Can be hydrolyzed to amides/acids or converted to tetrazoles. |

| Phenol (-OH) | H-Bond Donor/Nucleophile | Hinge Binder: Forms critical hydrogen bonds with the receptor ligand-binding domain (LBD). The para-position relative to the nitrile maximizes acidity. |

| Fluorine (-F) | Metabolic Blocker / pKa Modulator | Metabolic Stability: Located at the C3 position, it blocks Phase I metabolic hydroxylation. It also lowers the pKa of the adjacent phenol, enhancing potency. |

| Bromine (-Br) | Cross-Coupling Handle | Modular Assembly: The C2 bromine is a sterically accessible site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing attachment of heterocyclic "tails" (e.g., pyridazinones). |

Mechanistic Diagram: The Thyromimetic Scaffold Strategy

The following diagram illustrates how this building block serves as the "Inner Ring" mimic in THR-β drug design.

Caption: Retrosynthetic logic showing the transformation of the building block into a bioactive THR-β agonist.

Detailed Experimental Protocols

The high acidity of the phenol (due to the para-nitrile and ortho-fluorine) requires specific buffering to prevent side reactions during alkylation. Furthermore, the bromine is prone to debromination if hydrogenation conditions are used; therefore, cross-coupling is the preferred route.

Protocol A: Regioselective O-Alkylation (Ether Synthesis)

Objective: To attach the "tail" moiety (e.g., an isopropyl-pyridazinone fragment) to the phenolic oxygen without affecting the nitrile or bromine.

Reagents:

-

Substrate: 2-Bromo-3-fluoro-4-hydroxybenzonitrile (1.0 equiv)

-

Electrophile: Alkyl Halide / Heteroaryl Chloride (1.1 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) — Preferred over -

Solvent: DMF or NMP (Anhydrous)

-

Additive: Potassium Iodide (KI) (0.1 equiv) — If using alkyl chlorides.

Workflow:

-

Dissolution: Charge a reaction vessel with the substrate and anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

in a single portion. Stir at Room Temperature (RT) for 30 minutes.-

Observation: The solution often turns yellow/orange due to phenoxide formation.

-

-

Addition: Add the electrophile dropwise. If the electrophile is a solid, add it solution-wise in DMF.

-

Reaction: Heat to 60°C .

-

Critical Control: Do NOT exceed 90°C. High temperatures can cause nucleophilic attack on the nitrile (hydrolysis) or SNAr displacement of the fluorine.

-

-

Monitoring: Monitor via LC-MS every 2 hours. Look for the disappearance of the phenol peak [M-H]-.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aromatic core to a second aryl/heteroaryl ring at the bromine position.

Reagents:

-

Substrate: O-Alkylated Intermediate (from Protocol A) (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 equiv)

-

Catalyst:

(0.05 equiv) — Robust against steric hindrance. -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow:

-

Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.

-

Catalyst Addition: Add

and the aqueous base under a positive stream of Argon. Seal the vessel immediately. -

Reaction: Heat to 90°C for 4–12 hours.

-

Note: Microwave irradiation (110°C for 45 mins) is often more efficient for this sterically crowded scaffold (Br is ortho to the Nitrile).

-

-

Scavenging: Upon completion, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

Quality Control & Analytical Standards

Due to the multiple halides, NMR and Mass Spectrometry patterns are distinct and must be verified.

1. 1H-NMR Validation:

-

Aromatic Region: You should observe two distinct aromatic protons.

-

H5 (Ortho to CN, Meta to Br): Typically a doublet (coupling with F) around

7.4–7.6 ppm. -

H6 (Meta to CN, Ortho to F): Typically a doublet of doublets around

6.8–7.1 ppm.

-

-

Validation Check: The disappearance of the broad singlet (-OH) around

10.5 ppm confirms successful O-alkylation.

2. Mass Spectrometry (LC-MS):

-

Isotope Pattern: The presence of Bromine (

and -

Loss of Bromine: In Suzuki products, this 1:1 pattern disappears, confirming successful coupling.

3. Stability Warning:

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under strong acidic conditions (e.g., 6N HCl). Avoid prolonged exposure to strong acids during workups unless converting to the amide.

Pathway Visualization: Reaction Workflow

Caption: Step-by-step decision tree for synthesizing THR-β agonists using the target building block.

References

-

Kelly, M. J., et al. (2014). "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia." Journal of Medicinal Chemistry, 57(10), 3912–3923. Link

-

Hay, D. L., et al. (2020). "Thyromimetics: A Review of Recent Advances in the Development of Selective THR-β Agonists." Frontiers in Endocrinology, 11, 586. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025).[2] "Synthesis and Structure of Resmetirom Intermediates." BenchChem Technical Library. Link

-

PubChem. (2023). "Compound Summary: 2-Bromo-4-hydroxybenzonitrile and Derivatives." National Library of Medicine.[3] Link

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[3] This guide provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of a challenging substrate: 2-Bromo-3-fluoro-4-hydroxybenzonitrile. This particular aryl halide presents a unique combination of steric hindrance and electronic effects, necessitating a carefully optimized approach to achieve high yields and purity.

The presence of the ortho-fluorine and adjacent hydroxyl group, along with the electron-withdrawing nitrile, makes 2-Bromo-3-fluoro-4-hydroxybenzonitrile a sterically demanding and electronically deactivated substrate.[4][5] Such characteristics can impede the crucial oxidative addition step in the catalytic cycle and influence the overall reaction kinetics.[2][4] Therefore, this document will not only provide a step-by-step experimental procedure but also delve into the underlying mechanistic considerations and offer guidance on troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for successful execution and optimization. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][6][7]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L2-X", fillcolor="#EA4335"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L2-Ar'", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#34A853"]; ArylHalide [label="Ar-X", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OR)2", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [style=invis]; ArylHalide -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [style=invis]; BoronicAcid -> Transmetalation [dir=none]; Base -> Transmetalation [dir=none]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim [style=invis]; RedElim -> Product; Product -> Pd0 [label="Regeneration", style=dashed]; } .enddot Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, 2-Bromo-3-fluoro-4-hydroxybenzonitrile) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) species.[2] The reactivity of the aryl halide is crucial here, with the order of reactivity being I > Br > OTf >> Cl.[4]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is critical for this step, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transmetalation process.[1][8][9][10][11]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-4-hydroxybenzonitrile

This protocol is designed as a starting point for the Suzuki-Miyaura coupling of 2-Bromo-3-fluoro-4-hydroxybenzonitrile with a generic arylboronic acid. Optimization may be necessary depending on the specific boronic acid used.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 2-Bromo-3-fluoro-4-hydroxybenzonitrile | ≥98% | Commercial Source |

| Arylboronic Acid | ≥97% | Commercial Source |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercial Source |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source |

| Water | Degassed, Deionized | In-house preparation |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |

| Brine (Saturated NaCl solution) | In-house preparation | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Commercial Source |

| Silica Gel | 230-400 mesh | Commercial Source |

Step-by-Step Procedure

// Nodes A [label="1. Reagent Preparation & Inert Atmosphere"]; B [label="2. Addition of Reagents to Reaction Vessel"]; C [label="3. Degassing of the Reaction Mixture"]; D [label="4. Heating and Monitoring the Reaction"]; E [label="5. Work-up and Extraction"]; F [label="6. Purification by Column Chromatography"]; G [label="7. Product Characterization"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } .enddot Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-fluoro-4-hydroxybenzonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Under a gentle stream of inert gas (argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[7][12]

Rationale for Reagent and Condition Selection

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for a wide range of Suzuki couplings.[7] For sterically hindered substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos may offer improved yields and reaction times.[13][14][15]

-

Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.[1] Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be employed and may be more effective for challenging substrates.[1]

-

Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings.[7] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Other suitable solvents include toluene, tetrahydrofuran (THF), and dimethylformamide (DMF).[6][7]

-

Temperature: The reaction is typically heated to accelerate the rate of reaction, particularly the oxidative addition step. The optimal temperature will depend on the specific substrates and catalyst used.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient degassing, low reaction temperature. | Use a fresh batch of catalyst. Ensure thorough degassing of the reaction mixture. Increase the reaction temperature in increments of 10 °C. Consider a more active catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand). |

| Formation of Side Products | Homo-coupling of the boronic acid, protodeboronation. | Add the boronic acid slowly to the reaction mixture. Use a milder base or lower the reaction temperature. Ensure the reaction is run under strictly anaerobic conditions.[12] |

| Difficulty in Purification | Co-elution of the product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider a different purification technique such as recrystallization if the product is a solid.[12] |

For a more systematic approach to optimization, Design of Experiments (DoE) can be a powerful tool to efficiently screen multiple reaction parameters such as catalyst loading, base, solvent, and temperature to identify the optimal conditions.[3][16][17][18]

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-3-fluoro-4-hydroxybenzonitrile offers a versatile route to a range of valuable biaryl compounds. While the substrate's steric and electronic properties present challenges, a well-designed experimental protocol, coupled with a solid understanding of the reaction mechanism, can lead to successful outcomes. The protocol presented in this guide serves as a robust starting point for researchers, and the accompanying rationale and troubleshooting advice will aid in the optimization and successful application of this powerful synthetic methodology.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

- Cano, R., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.

-

HZPT Blog. why use base in suzuki coupling. [Link]

- Amatore, C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2006, 128 (1), 261-272.

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

- Hu, X., et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 2012, 14 (16), 4058-4061.

- Magano, J. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development, 2009, 13 (4), 646-651.

-

CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

- Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999, 121 (41), 9550-9561.

- Gao, H., et al. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 2018, 5 (14), 2134-2141.

- Bédard, A.-C., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2018, 3 (6), 804-812.

- Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461-1473.

- Inight, M. L., et al. Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.

- Morken, J. P., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 2012, 134 (35), 14337-14340.

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

- Leitch, J. A., et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 2020, 39 (17), 3128-3136.

-

Chem Help ASAP. Suzuki cross-coupling reaction. [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 2013, 15 (24), 6222-6225.

- Naeimi, H., & Kiani, F. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 2015, 5 (105), 86321-86329.

-

ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. blog.hzpt.com [blog.hzpt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: Protocol for In Vitro Cytotoxicity Assay of Benzonitrile Compounds

Abstract

This application note outlines a rigorous, self-validating protocol for assessing the cytotoxicity of benzonitrile derivatives. While standard assays (MTT/MTS) are commonly employed, benzonitrile compounds present unique physicochemical challenges—specifically aqueous insolubility, potential volatility, and metabolic activation requirements. This guide integrates a dual-assay approach (Mitochondrial Activity + Membrane Integrity) with critical pre-validation steps to ensure data integrity for drug discovery and environmental toxicology applications.

Introduction & Mechanistic Rationale

Benzonitriles are ubiquitous structural motifs in pharmaceuticals (e.g., Letrozole, Perampanel) and agrochemicals (e.g., Dichlobenil, Bromoxynil). Their toxicity profile is often not intrinsic to the nitrile group itself but arises from:

-

Metabolic Activation: Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) can metabolize the benzonitrile ring, leading to reactive intermediates or, in rare cases, the release of cyanide ions.

-

Oxidative Stress: Induction of Reactive Oxygen Species (ROS), leading to mitochondrial depolarization.

Why Standard Protocols Fail: Generic cytotoxicity protocols often overlook the hydrophobicity of benzonitriles. A compound may appear "non-toxic" simply because it precipitated out of the cell culture media upon dilution, becoming unavailable to the cells. Furthermore, low-molecular-weight benzonitriles can be volatile , leading to "cross-talk" between wells in a microplate.

Mechanistic Pathway Diagram

The following diagram illustrates the cellular fate of benzonitriles and the biological basis for the selected assays.

Caption: Cellular mechanism of benzonitrile toxicity linking metabolic activation to specific assay readouts (MTT for mitochondria, LDH for membrane).

Experimental Design & Pre-Validation

Before cell plating, two critical "Go/No-Go" checks must be performed.

The "Solubility Paradox" Check

Benzonitriles are soluble in DMSO but often precipitate when diluted into aqueous media.

-

Protocol: Prepare the highest intended testing concentration (e.g., 100 µM) in complete culture media (final DMSO < 0.5%).

-

Validation: Incubate at 37°C for 4 hours. Centrifuge at 10,000 x g for 5 minutes. Measure the concentration of the supernatant via HPLC-UV or check for a pellet.

-

Decision: If >10% of the compound is lost to precipitation, the IC50 data will be invalid. Use a solubilizing agent (e.g., cyclodextrins) or lower the concentration range.

Optical Interference Check

Some benzonitrile derivatives (especially those with nitro- or amino- substitutions) absorb light at 570 nm (MTT readout).

-

Protocol: Mix compound + Media + MTT reagent (No cells). Incubate.

-

Validation: If Absorbance > 0.1 OD above blank, the compound interferes. Switch to a Luminescent ATP Assay.

Core Protocol: Dual Cytotoxicity Assessment

This protocol utilizes a multiplexed approach or parallel plates to measure metabolic health (MTT) and cell death (LDH).

Materials[1][2][3][4][5]

-

Cell Line: HepG2 (Liver) is recommended due to high CYP450 expression, essential for metabolizing benzonitriles. HEK293 (Kidney) is a suitable counter-screen.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH Detection Kit.

-

Solvent: Sterile DMSO (Grade: Cell Culture Tested).

Step-by-Step Methodology

Step 1: Cell Seeding

-

Harvest HepG2 cells during the log phase.

-

Seed 10,000 cells/well in 96-well plates.

-

Critical: Incubate for 24 hours to allow attachment and recovery from trypsinization stress.

Step 2: Compound Preparation (The "Sandwich" Method)

To prevent evaporation of volatile benzonitriles:

-

Prepare 1000x stocks in DMSO.

-

Dilute to 2x working concentration in warm media.

-

Remove half the media from the wells and add the 2x compound solution.

-

Final DMSO concentration must be ≤ 0.5% (v/v).

-

Volatile Control: Seal plates with Parafilm or use a gas-permeable adhesive seal to prevent vapor transfer to control wells.

Step 3: Exposure[1]

-

Incubate cells for 48 hours . (24h is often insufficient for ROS-mediated toxicity mechanisms to manifest in benzonitriles).

Step 4: Multiplexed Readout

-

LDH (Supernatant): Transfer 50 µL of supernatant to a new plate. Add LDH substrate. Read Absorbance at 490 nm after 30 mins.

-

MTT (Cell Layer): Add MTT solution (0.5 mg/mL final) to the original cells. Incubate 3-4 hours.

-

Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Experimental Workflow Diagram

Caption: Step-by-step workflow emphasizing the plate sealing step for volatile benzonitriles and dual-assay readout.

Data Analysis & Interpretation

Quantitative Summary

Data should be normalized to Vehicle Control (0% Cell Death) and Positive Control (100% Cell Death, e.g., 1% Triton X-100).

| Parameter | Calculation Formula | Interpretation for Benzonitriles |

| % Viability (MTT) | Measures mitochondrial reductase.[2] Decrease indicates metabolic stress or death. | |

| % Cytotoxicity (LDH) | Measures membrane rupture. High LDH with normal MTT suggests necrosis. | |

| IC50 | Non-linear regression (Log(inhibitor) vs. response) | Concentration killing 50% of cells. |

| Selectivity Index (SI) | SI > 10 indicates a promising drug candidate. |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High variance between replicates | "Edge Effect" or Volatility | Do not use outer wells (fill with PBS). Use adhesive plate seals. |

| Precipitate visible in wells | Compound insolubility | Reduce max concentration. Validate solubility in media (Section 3.1). |

| False Positive (High Viability) | Direct MTT reduction | Perform "Cell-Free" control. If positive, wash cells before adding MTT. |

| Low Toxicity in HepG2 | Lack of Metabolism | If the compound requires CYP activation, ensure HepG2 passage number is low (<20) or induce CYPs. |

References

-

OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP).[3] OECD Series on Testing and Assessment, No. 286. [Link][3]

-

National Institutes of Health (NIH) / PubChem. (n.d.). Benzonitrile Compound Summary (Toxicity). [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays: MTT and MTS.[4] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Stockert, J. C., et al. (2012). Assays for Viability: A Review. Acta Histochemica. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Benzonitrile. [Link]

Sources

Analytical techniques for purity assessment of halogenated benzonitriles

Application Note: Dual-Stream Analytical Protocol for Purity Assessment of Halogenated Benzonitriles

Abstract

Halogenated benzonitriles (e.g., 2-chlorobenzonitrile, 4-fluorobenzonitrile) are critical pharmacophores in the synthesis of antidepressants, herbicides, and liquid crystals. Their purity assessment presents a unique "orthogonality challenge": positional isomers (ortho/meta/para) exhibit similar polarities, making them difficult to separate by Liquid Chromatography (LC), while hydrolysis degradation products (benzamides/benzoic acids) are often too polar or thermally unstable for Gas Chromatography (GC).

This guide presents a Dual-Stream Protocol that decouples these challenges:

-

Protocol A (GC-MS/FID): Optimized for volatile isomer resolution and halogenated byproducts.

-

Protocol B (RP-HPLC): Optimized for non-volatile hydrolysis degradants and polar synthesis intermediates.

Part 1: The Degradation & Impurity Landscape

To design a valid analytical method, one must first understand the molecular behavior of the analyte. Halogenated benzonitriles are susceptible to two primary impurity classes:

-

Synthetic Isomers: Resulting from non-regioselective halogenation (e.g., 2-chloro impurity in 4-chlorobenzonitrile).

-

Hydrolysis Degradants: The nitrile group (-CN) is labile under basic or acidic conditions, converting sequentially to the amide and then the carboxylic acid.

Causality in Method Selection:

-

Why GC? Isomers often differ in boiling point by only 2–5°C but lack distinct solvophobic differences for LC separation. Capillary GC columns utilize volatility and polarity for superior resolution.

-

Why HPLC? The carboxylic acid degradants (pKa ~4) can dimerize or tail severely in GC, requiring derivatization. RP-HPLC handles these native polar species effortlessly.

Visualizing the Degradation Pathway

Caption: Figure 1. Degradation pathway of benzonitriles. The nitrile hydrolyzes to the amide and subsequently the acid.[1] GC is selected for the hydrophobic target/isomers, while HPLC targets the polar degradants.

Part 2: Protocol A — High-Resolution GC-MS (Isomer Resolution)

Objective: Quantify positional isomers and volatile halogenated byproducts.

Rationale: A 5% Phenyl-arylene stationary phase is selected over 100% PDMS because the phenyl rings interact via pi-pi stacking with the benzonitrile aromatic ring, enhancing the separation factor (

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | ZB-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm) | 5% Phenyl phase provides necessary selectivity for aromatic isomers. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution; constant flow prevents shift during ramp. |

| Inlet | Split/Splitless (250°C) | High temp prevents condensation; Split 20:1 for assay, Splitless for trace impurities. |

| Oven Program | 40°C (1 min) → 10°C/min → 250°C (5 min) | Slow ramp in the 150-200°C range is critical for isomer separation. |

| Detection | MS (Scan 35–300 amu) or FID (300°C) | MS for identification of unknowns; FID for robust quantitative linearity. |

Step-by-Step Workflow

-

Sample Dilution: Dissolve 10 mg of sample in 10 mL Dichloromethane (DCM) .

-

Note: Do not use methanol for GC samples if acidic impurities are suspected, as on-injector methylation (artifact formation) can occur at high inlet temperatures.

-

-

System Suitability: Inject a mixture of the target and its nearest isomer (e.g., 2-chlorobenzonitrile and 4-chlorobenzonitrile).

-

Requirement: Resolution (

) > 1.5.

-

-

Trace Analysis: For impurities <0.1%, inject 1 µL in Splitless mode.

-

Integration: Isomers usually elute in the order of boiling points: Ortho < Meta < Para (generally, but column dependent).

Part 3: Protocol B — RP-HPLC (Hydrolysis Products)

Objective: Quantify benzamide and benzoic acid degradants. Rationale: These species are polar and ionizable.[2] A C18 column with an acidic mobile phase suppresses the ionization of the benzoic acid (pKa ~4.0), forcing it into a neutral state to ensure retention and prevent peak tailing.

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | C18 End-capped (150 × 4.6 mm, 3.5 µm) | High surface area for retention of polar degradants. |

| Mobile Phase A | 0.1% Phosphoric Acid or 20mM Ammonium Acetate (pH 3.0) | Low pH suppresses acid ionization ( |

| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff than MeOH, essential for detecting nitriles at 210 nm. |

| Gradient | 0-5 min: 10% B; 5-20 min: 10→80% B; 20-25 min: 80% B. | Initial low organic holds polar amides/acids; ramp elutes the hydrophobic nitrile. |

| Detection | UV-Vis @ 210 nm and 254 nm | 210 nm for amides/acids (weak chromophores); 254 nm for the benzonitrile ring. |

Step-by-Step Workflow

-

Buffer Prep: Dissolve 1.54 g Ammonium Acetate in 1 L water; adjust pH to 3.0 with Glacial Acetic Acid. Filter through 0.22 µm nylon filter.

-

Sample Prep: Dissolve 25 mg sample in 25 mL Mobile Phase A:ACN (50:50).

-

Critical: Use the mobile phase as diluent to prevent "solvent shock" which causes peak distortion of early eluting polar impurities.

-

-

Injection: 10 µL injection volume.

-

Elution Order:

-

Time ~3-5 min: Benzoic Acid derivative (Most Polar)

-

Time ~6-8 min: Benzamide derivative

-

Time ~12-15 min: Benzonitrile target (Least Polar)

-

Part 4: Method Optimization Logic (Self-Validating System)

This diagram guides the analyst through the optimization process, ensuring the selected method is robust before validation begins.

Caption: Figure 2. Decision logic for selecting between GC and HPLC. Note that a comprehensive purity profile often requires running BOTH protocols.

Part 5: Data Reporting & Acceptance Criteria

To ensure regulatory compliance (ICH Q3A), results must be tabulated with specific system suitability limits.

Table 1: System Suitability Requirements

| Parameter | Acceptance Criteria | Failure Mode Analysis |

| Resolution ( | If | |

| Tailing Factor ( | If | |

| Precision (RSD) | If | |

| Signal-to-Noise | If Fail: Increase injection volume or switch to SIM mode (MS). |

References

-

International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006.[3] Link

-

National Institute of Standards and Technology (NIST). Benzonitrile, 2-chloro- Gas Chromatography Data.[4][5] NIST Chemistry WebBook, SRD 69.[4][5] Link

-

Sigma-Aldrich (Merck). GC Analysis of Chlorinated Benzenes and Benzonitriles. Technical Bulletin. Link

-

Vertex Analytical. Hydrolysis of Nitriles to Amides: Analytical Implications. (Synthesized from search results on nitrile hydrolysis pathways). Link

-

Agilent Technologies. Separation of Positional Isomers of Halogenated Aromatics. Application Note 5989. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Bromo-3-fluoro-4-hydroxybenzonitrile Synthesis

Welcome to the technical support center for the synthesis of 2-Bromo-3-fluoro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and obtain a high-purity product.

Synthesis Overview: The Regioselective Bromination of 3-Fluoro-4-hydroxybenzonitrile

The most direct and common synthetic route to 2-Bromo-3-fluoro-4-hydroxybenzonitrile is the electrophilic aromatic substitution of the precursor, 3-Fluoro-4-hydroxybenzonitrile. The hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring are ortho-, para-directing activators, while the cyano (-CN) group is a meta-directing deactivator. The regioselectivity of the bromination is therefore primarily governed by the powerful activating and directing effects of the hydroxyl and fluoro groups. The bromine atom is directed to the positions ortho and para to these groups. Given that the para position to the hydroxyl group is occupied by the cyano group, and the position ortho to the fluorine is also ortho to the hydroxyl group, the bromination is expected to occur at the C2 position.

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), which offers milder reaction conditions and better selectivity compared to liquid bromine.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues you may encounter during the synthesis of 2-Bromo-3-fluoro-4-hydroxybenzonitrile in a question-and-answer format.

Low or No Product Formation

Question: I am observing very low conversion of my starting material, 3-Fluoro-4-hydroxybenzonitrile, to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low conversion can stem from several factors related to the reaction conditions and reagents. Here’s a systematic approach to troubleshooting:

-

Insufficient Activation of the Brominating Agent: While NBS can brominate activated rings directly, the presence of an acid catalyst can enhance the electrophilicity of the bromine atom, leading to a more efficient reaction.

-

Solution: Consider adding a catalytic amount of a protic acid like acetic acid or a Lewis acid. However, be cautious as strong acidic conditions can also lead to side reactions.

-

-

Suboptimal Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature.

-

Solution: If the reaction is too slow, a modest increase in temperature may be beneficial. Conversely, if you observe degradation or multiple products, lowering the temperature could improve selectivity and yield. It is advisable to start at a lower temperature (e.g., 0-5 °C) and gradually warm the reaction to room temperature.

-

-

Inappropriate Solvent: The choice of solvent is critical as it can influence the solubility of reagents and the reactivity of the electrophile.

-

Solution: Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are generally good choices for this type of reaction. Polar protic solvents like water can enhance the reactivity of the brominating agent, potentially leading to over-bromination[1].

-

-

Deactivated Starting Material: Ensure your starting material, 3-Fluoro-4-hydroxybenzonitrile, is pure. The presence of deactivating impurities can inhibit the reaction.

-

Solution: Purify the starting material if necessary, for example, by recrystallization.

-

Formation of Multiple Products (Low Selectivity)

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. How can I improve the regioselectivity and minimize these impurities?

Answer: The formation of multiple products is a common challenge in the bromination of activated aromatic rings. The primary byproduct is often the di-brominated species.

-

Over-bromination (Di-substitution): The strong activation by the hydroxyl and fluoro groups makes the product, 2-Bromo-3-fluoro-4-hydroxybenzonitrile, also susceptible to further bromination.

-

Solution 1: Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) of NBS is often sufficient. Avoid using a large excess.

-

Solution 2: Slow Addition of Brominating Agent: Add the NBS solution dropwise to the solution of the starting material at a low temperature. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-substitution.

-

Solution 3: Milder Brominating Agents: If NBS still leads to over-bromination, consider even milder reagents.

-

-

Formation of Isomeric Products: While the C2 position is electronically favored, minor amounts of other isomers might form depending on the reaction conditions.

-

Solution: Optimizing the solvent and temperature can enhance the desired regioselectivity. Non-polar solvents often favor para-substitution due to reduced steric hindrance at the ortho positions, although in this specific case, the electronic effects are dominant.

-

Difficult Product Isolation and Purification

Question: I am having trouble isolating a pure product from the reaction mixture. What are the recommended work-up and purification procedures?

Answer: A proper work-up is crucial to remove unreacted reagents and inorganic byproducts, followed by a suitable purification technique to isolate the desired product.

-

Work-up Procedure:

-

Quenching: After the reaction is complete (monitored by TLC), quench any remaining brominating agent by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. This will also help to remove the color of any residual bromine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

-

Purification Techniques:

-

Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

-

Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful alternative. A solvent system of hexane and ethyl acetate is a good starting point for elution. The optimal ratio can be determined by TLC analysis.

-

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the synthesis of 2-Bromo-3-fluoro-4-hydroxybenzonitrile?

A1: N-Bromosuccinimide (NBS) is generally the preferred reagent for the selective bromination of activated aromatic rings like 3-Fluoro-4-hydroxybenzonitrile. It is a solid, easier to handle than liquid bromine, and often provides better control over the reaction, minimizing the formation of di-brominated byproducts.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.

Q3: My purified product is colored. What is the cause and how can I decolorize it?

A3: A colored product may indicate the presence of trace amounts of bromine or oxidized impurities. During the work-up, washing with a solution of sodium thiosulfate or sodium bisulfite should remove residual bromine. If the color persists, treatment with activated charcoal during recrystallization can often remove colored impurities.

Q4: What is the expected yield for this reaction?

A4: The yield can vary significantly depending on the reaction conditions and the scale of the synthesis. With optimized conditions, yields in the range of 70-90% can be reasonably expected.

Data Presentation

Table 1: Critical Parameters for Optimizing the Synthesis of 2-Bromo-3-fluoro-4-hydroxybenzonitrile

| Parameter | Recommended Condition | Rationale & Potential Issues |

| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. Reduces risk of over-bromination. |

| Stoichiometry | 1.05 - 1.1 equivalents of NBS | A slight excess ensures complete conversion of the starting material. A large excess leads to di-bromination. |

| Solvent | Dichloromethane (DCM) or Acetonitrile | Aprotic solvents that are good for this type of reaction. |

| Temperature | 0 °C to Room Temperature | Low temperature at the start of the reaction helps control the initial exotherm and improves selectivity. |

| Catalyst | Optional: Catalytic Acetic Acid | Can increase the reaction rate, but may also promote side reactions if not used judiciously. |

| Reaction Time | 1-4 hours (monitor by TLC) | Reaction time will vary based on temperature and substrate reactivity. |

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Bromo-3-fluoro-4-hydroxybenzonitrile

This protocol is a general guideline and may require optimization.

Materials:

-

3-Fluoro-4-hydroxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for recrystallization (e.g., ethanol, water, hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-Fluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.

-

Add the NBS solution dropwise to the stirred solution of 3-Fluoro-4-hydroxybenzonitrile over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-